2,4,5-Trihydroxybenzaldehyde

描述

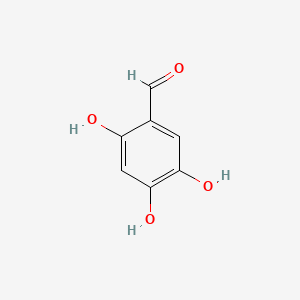

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCNWLVQSHZVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349164 | |

| Record name | 2,4,5-trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35094-87-2 | |

| Record name | 2,4,5-Trihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35094-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,4,5-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Natural Occurrence of 2,4,5-Trihydroxybenzaldehyde: A Technical Guide for Researchers

An In-depth Exploration of the Natural Sources, Isolation, Quantification, and Biosynthesis of a Promising Bioactive Phenolic Aldehyde.

Introduction

2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is a phenolic aldehyde that has garnered interest within the scientific community for its potential biological activities. As a member of the hydroxybenzaldehyde family, its unique substitution pattern with hydroxyl groups at the 2, 4, and 5 positions of the benzene (B151609) ring suggests a range of potential applications in drug development and as a chemical scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the natural occurrence of 2,4,5-THBA, detailing its known natural sources, experimental protocols for its isolation and quantification, and a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of this compound

The natural occurrence of this compound has been identified in both the fungal and plant kingdoms. While its distribution appears to be relatively limited based on current scientific literature, it has been notably isolated from the medicinal mushroom Ganoderma lucidum and the seeds of Beta vulgaris var. cicla (Swiss chard).

| Organism | Family | Part(s) Where Found | References |

| Ganoderma lucidum | Ganodermataceae | Fruiting Body | [1] |

| Beta vulgaris var. cicla | Amaranthaceae | Seeds | [2] |

Table 1: Documented Natural Sources of this compound

Experimental Protocols

Extraction and Isolation of this compound from Beta vulgaris var. cicla Seeds

The following protocol is a detailed methodology for the extraction and isolation of this compound from the seeds of Beta vulgaris var. cicla, adapted from established procedures for the separation of phenolic compounds from this source.

1. Sample Preparation and Extraction:

-

Sample Preparation: Air-dry the Beta vulgaris var. cicla seeds at room temperature and grind them into a fine powder using a laboratory mill.

-

Extraction: Macerate the powdered seeds with 80% aqueous methanol (B129727) (v/v) at a solid-to-solvent ratio of 1:10 (w/v). The extraction can be facilitated by ultrasonication for 30-60 minutes at room temperature.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude methanolic extract.

2. Fractionation and Purification:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20. The column is eluted with a suitable solvent system, such as a gradient of methanol in chloroform or ethanol, to achieve initial separation of the phenolic compounds.

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile (B52724) in water (with 0.1% formic acid) is a typical mobile phase for the separation of phenolic compounds.

Workflow for Extraction and Isolation:

Caption: Workflow for the extraction and isolation of 2,4,5-THBA.

Quantitative Analysis of this compound by HPLC-DAD

This section outlines a general procedure for the quantitative analysis of this compound in plant or fungal extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution using a binary solvent system is recommended for optimal separation.

-

Solvent A: 0.1% Formic acid in Water (v/v)

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient program would be: 5% B to 30% B over 25 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions for re-equilibration.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: The DAD should be set to monitor at the maximum absorbance wavelength of this compound, which is typically around 290-310 nm.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Sample Solution: Dissolve a known amount of the dried plant or fungal extract in the initial mobile phase. The solution should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3. Quantification:

-

Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Sample Analysis: Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time and UV spectrum with that of the standard.

-

Calculation: The concentration of this compound in the sample is calculated using the regression equation obtained from the calibration curve.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is likely to proceed through one of the major pathways for the formation of aromatic compounds in plants and fungi: the phenylpropanoid pathway or the polyketide synthase (PKS) pathway . The specific enzymes responsible for the 2,4,5-hydroxylation pattern have not been definitively elucidated, but a plausible pathway can be proposed based on known biochemical transformations.

Proposed Phenylpropanoid Pathway

The phenylpropanoid pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and chain shortening, lead to the formation of various phenolic compounds. The key steps for the formation of a trihydroxybenzaldehyde skeleton are likely to involve specific hydroxylases that act on a benzaldehyde (B42025) or benzoic acid intermediate.

Caption: A putative phenylpropanoid pathway for 2,4,5-THBA biosynthesis.

In this proposed pathway, a dihydroxybenzoic acid intermediate is further hydroxylated by a specific monooxygenase or hydroxylase to introduce the third hydroxyl group at the C5 or C4 position, respectively, followed by reduction of the carboxylic acid to an aldehyde.

Proposed Polyketide Synthase (PKS) Pathway

In fungi, many aromatic compounds are synthesized via the PKS pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks. A type III PKS could potentially synthesize a trihydroxylated aromatic ring, which is then released as a benzaldehyde.

Caption: A putative polyketide synthase pathway for 2,4,5-THBA biosynthesis.

Conclusion

This compound is a naturally occurring phenolic aldehyde with a confirmed presence in Ganoderma lucidum and Beta vulgaris var. cicla seeds. This technical guide provides a foundation for researchers interested in this compound by outlining its known natural sources and providing detailed experimental protocols for its extraction, isolation, and quantification. While the precise biosynthetic pathway remains to be fully elucidated, the proposed routes via the phenylpropanoid and polyketide synthase pathways offer a logical framework for further investigation. The methodologies and information presented herein are intended to facilitate future research into the biological activities and potential applications of this compound, ultimately contributing to the advancement of natural product science and drug discovery.

References

An In-depth Technical Guide to the Biosynthesis of 2,4,5-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is a phenolic aldehyde that has garnered scientific interest due to its presence in organisms with significant medicinal properties, such as the fungus Ganoderma lucidum and the plant Beta vulgaris (beet)[1]. While its biological activities are under investigation, a comprehensive understanding of its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a detailed overview of the putative biosynthetic pathway of 2,4,5-THBA, drawing upon established knowledge of aromatic compound metabolism. It includes hypothesized enzymatic steps, relevant quantitative data on related compounds, detailed experimental protocols for pathway elucidation, and visualizations to clarify the proposed biochemical transformations and workflows.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway for this compound has not been fully elucidated in the scientific literature. However, based on the known biosynthesis of other plant and fungal phenolic compounds, a putative pathway can be proposed. This hypothetical pathway originates from the shikimate pathway, a central route for the biosynthesis of aromatic amino acids and other aromatic compounds in plants, fungi, and bacteria.

The proposed pathway initiates with a key intermediate from the shikimate pathway, chorismate, and proceeds through a series of enzymatic modifications including hydroxylation and oxidation steps to yield 2,4,5-THBA. Key enzyme families likely involved are cytochrome P450 monooxygenases for aromatic hydroxylation and aldehyde dehydrogenases for the final oxidation step.

Putative Pathway from Chorismate:

A plausible route to 2,4,5-THBA could involve the conversion of chorismate to a di-hydroxylated benzoic acid intermediate, which is then further hydroxylated and oxidized. An alternative starting point could be the amino acid L-tyrosine, a product of the shikimate pathway, which would undergo hydroxylation, deamination, and subsequent side-chain cleavage and oxidation.

Quantitative Data

Specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics and pathway flux, are not currently available in the literature. However, data on the concentration of related phenolic compounds in its natural sources, Ganoderma lucidum and Beta vulgaris, provide context for the metabolic environment in which it is produced.

Table 1: Phenolic Compound Content in Ganoderma lucidum

| Compound | Concentration (mg/g of extract) | Analytical Method | Reference |

| Total Phenolics | 106.6 ± 16.2 | Colorimetric Assay | [2] |

| Gallic Acid | 1.23 | HPLC | [3] |

| Protocatechuic Acid | 0.45 | HPLC | [3] |

Table 2: Phenolic Compound Content in Beta vulgaris (Sugar Beet)

| Compound | Part | Concentration (mg/100g dried powder) | Analytical Method | Reference |

| Total Phenolics | Peel | 420 | Colorimetric Assay | [4] |

| Gallic Acid | Peel | 30.57 ± 2.69 | HPLC | [4] |

| 4-Hydroxybenzoic Acid | Peel | 18.31 ± 1.12 | HPLC | [4] |

| Vanillic Acid | Peel | 11.25 ± 0.78 | HPLC | [4] |

| Vanillin | Peel | 6.43 ± 0.41 | HPLC | [4] |

| Ferulic Acid | Peel | 4.76 ± 0.33 | HPLC | [4] |

| Epicatechin | Peel | 31.16 ± 1.89 | HPLC | [4] |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for 2,4,5-THBA requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol for Extraction and Quantification of Phenolic Aldehydes from Ganoderma lucidum

This protocol describes the extraction and subsequent analysis of phenolic compounds, including 2,4,5-THBA, from the fruiting bodies of Ganoderma lucidum.

-

Sample Preparation:

-

Lyophilize fresh or frozen fruiting bodies of G. lucidum.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Suspend 1 g of the powdered sample in 20 mL of 80% (v/v) methanol (B129727).

-

Perform ultrasound-assisted extraction for 40 minutes at a power of 100 W[2].

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Redissolve the dried extract in a known volume of methanol for HPLC analysis.

-

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: Start with 10% B, increasing to 80% B over 30 minutes, then to 100% B over 2 minutes, hold for 4 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at 280 nm for phenolic compounds.

-

Quantification: Prepare a calibration curve using an authentic standard of this compound.

-

Protocol for a Generic Cytochrome P450 Aromatic Hydroxylase Assay

This protocol provides a general method for assaying the activity of a putative cytochrome P450 monooxygenase that may be involved in the hydroxylation steps of the 2,4,5-THBA pathway.

-

Reaction Mixture Preparation (Total volume of 200 µL):

-

100 mM Potassium phosphate (B84403) buffer (pH 7.4).

-

1 µM purified candidate cytochrome P450 enzyme.

-

10 µM cytochrome P450 reductase (if required).

-

100 µM of the substrate (e.g., a dihydroxybenzoic acid).

-

1 mM NADPH.

-

-

Assay Procedure:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant by HPLC-DAD or LC-MS to detect and quantify the hydroxylated product.

-

Compare the retention time and mass spectrum with an authentic standard of the expected product.

-

Protocol for a Generic Aldehyde Dehydrogenase Assay

This colorimetric assay can be adapted to measure the activity of a putative aldehyde dehydrogenase that converts a trihydroxybenzaldehyde precursor to 2,4,5-THBA.

-

Reaction Mixture (Total volume of 1 mL):

-

100 mM TAPS buffer (pH 8.5).

-

100 mM KCl.

-

1 mM DTT.

-

1 mM NAD+.

-

Varying concentrations of the aldehyde substrate (e.g., 2,4,5-trihydroxybenzoate).

-

Enzyme extract containing the putative aldehyde dehydrogenase.

-

-

Assay Procedure:

-

Combine all reagents except the enzyme extract in a cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH[5].

-

-

Calculation of Activity:

-

Calculate the reaction rate using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)[5].

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Conclusion and Future Directions

The biosynthesis of this compound remains an unexplored area of natural product chemistry. The putative pathway presented in this guide provides a theoretical framework for initiating research into its formation in organisms like Ganoderma lucidum and Beta vulgaris. Future research should focus on identifying and characterizing the specific enzymes involved in the proposed hydroxylation and oxidation steps. This can be achieved through a combination of transcriptomics to identify candidate genes, heterologous expression of these genes to confirm enzyme function, and in vitro enzyme assays. A thorough understanding of this pathway will not only contribute to fundamental biochemical knowledge but also open avenues for the biotechnological production of 2,4,5-THBA and its derivatives for potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. This compound | 35094-87-2 | FT45960 [biosynth.com]

- 2. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenolic compounds of sugar beet (Beta vulgaris L.): Separation method, chemical characterization, and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and mechanism of benzaldehyde dehydrogenase from Pseudomonas putida ATCC 12633, a member of the Class 3 aldehyde dehydrogenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation of 2,4,5-Trihydroxybenzaldehyde from Beta vulgaris Seeds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of 2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA), a phenolic compound identified in the seeds of Beta vulgaris (beet). While direct and specific protocols for the isolation of 2,4,5-THBA from Beta vulgaris seeds are not extensively documented in current literature, this document consolidates established methodologies for the extraction and purification of phenolic compounds from Beta vulgaris and related plant matrices to provide a comprehensive, putative protocol. This guide also presents the known biological activities of 2,4,5-THBA, with a focus on its cytotoxic and pro-apoptotic effects on cancer cells, making it a compound of interest for drug discovery and development. All quantitative data is summarized in tabular format, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

Beta vulgaris, commonly known as beet, is a versatile plant cultivated worldwide for its edible roots and leaves. Beyond its nutritional value, Beta vulgaris is a rich source of bioactive phytochemicals, including betalains, flavonoids, and phenolic acids.[1][2] Among the diverse array of compounds, this compound (2,4,5-THBA) has been identified as a constituent of the ethyl acetate (B1210297) extract of Beta vulgaris var. cicla seeds.

2,4,5-THBA is a trihydroxybenzaldehyde with demonstrated biological activities, including significant cytotoxicity against various cancer cell lines.[3] Its ability to induce apoptosis through caspase-mediated pathways highlights its potential as a lead compound in the development of novel anticancer therapeutics.[3] This guide provides a detailed framework for the isolation of 2,4,5-THBA from Beta vulgaris seeds, alongside a summary of its biological effects to support further research and drug development initiatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization during and after the isolation process.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄ | |

| Molecular Weight | 154.12 g/mol | |

| CAS Number | 35094-87-2 | |

| Appearance | Not specified in literature for isolated from B. vulgaris | |

| Melting Point | 223-225 °C | |

| Solubility | Soluble in ethyl acetate and other organic solvents |

Experimental Protocols

The following protocols are based on established methods for the extraction and isolation of phenolic compounds from Beta vulgaris and other plant materials.[2][4] These should be optimized for the specific goal of isolating 2,4,5-THBA.

Plant Material Preparation

-

Seed Collection and Authentication: Obtain mature Beta vulgaris seeds. Ensure proper botanical identification of the plant material.

-

Cleaning and Drying: Thoroughly clean the seeds to remove any foreign matter. Dry the seeds at a controlled temperature (e.g., 40-50 °C) to a constant weight to prevent enzymatic degradation of phenolic compounds.

-

Grinding: Grind the dried seeds into a fine powder using a laboratory mill to increase the surface area for efficient solvent extraction.

Extraction of Phenolic Compounds

This protocol outlines a solvent extraction method, a common technique for isolating phenolic compounds from plant materials.

-

Maceration:

-

Suspend the powdered Beta vulgaris seed material in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 24-48 hours.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid seed residue.

-

-

Solvent Evaporation:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain the crude ethyl acetate extract.

-

-

Storage:

-

Store the crude extract at -20 °C in an airtight, light-protected container to prevent degradation.

-

Chromatographic Separation and Purification

The crude extract, containing a mixture of compounds, requires further separation to isolate 2,4,5-THBA.

-

Column Chromatography (Initial Fractionation):

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Subject the enriched fractions from column chromatography to preparative HPLC for final purification.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small percentage of formic or acetic acid to improve peak shape).

-

Detection: UV detector at a wavelength determined by the UV spectrum of 2,4,5-THBA (typically around 280 nm for phenolic compounds).

-

Collect the peak corresponding to the retention time of a 2,4,5-THBA standard.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Structural Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Quantitative Data

| Parameter | Extraction Solvent | Value | Reference |

| Total Phenolic Content | Ethanolic Extract | 16.88% of extract mass | [5] |

| Total Phenolic Content | Aqueous Extract | 7.81% of extract mass | [5] |

| Total Phenolic Content | Ethanolic Extract | 312.2 mg GAE/g extract | [6] |

| Total Flavonoid Content | Ethanolic Extract | 10.80% of extract mass | [5] |

| Total Flavonoid Content | Aqueous Extract | 4.77% of extract mass | [5] |

| Total Flavonoid Content | Ethanolic Extract | 38.5 mg quercetin (B1663063) equivalent/g extract | [6] |

Note: The values presented are for beetroot extracts and not specifically for the seeds. GAE = Gallic Acid Equivalents.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation and identification of this compound from Beta vulgaris seeds.

Signaling Pathway of 2,4,5-THBA-Induced Apoptosis

Caption: A simplified diagram of the caspase-mediated apoptotic pathway induced by this compound in cancer cells.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, particularly its cytotoxicity towards cancer cells.[3] Studies have shown that 2,4,5-THBA can induce apoptosis, or programmed cell death, in human leukemia HL-60 cells and colon cancer Caco-2 cells.[3] The mechanism of action involves the activation of the caspase-mediated apoptotic pathway.[3] This compound has also been shown to modulate the cellular redox balance by increasing the mitochondrial membrane potential and decreasing intracellular ATP levels.[3] These properties make 2,4,5-THBA a promising candidate for further investigation as a potential chemotherapeutic agent.

Conclusion

This technical guide provides a comprehensive overview of the isolation of this compound from Beta vulgaris seeds. Although a specific, optimized protocol is yet to be published, the methodologies presented here, based on established phytochemical techniques, offer a solid foundation for researchers to develop a robust isolation procedure. The documented cytotoxic and pro-apoptotic activities of 2,4,5-THBA underscore its potential in the field of drug discovery, particularly in the development of new anticancer drugs. Further research is warranted to quantify the yield of this compound from Beta vulgaris seeds and to fully elucidate its mechanisms of action in various cancer models.

References

- 1. assbt.org [assbt.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 35094-87-2 | FT45960 [biosynth.com]

- 4. Phenolic compounds of sugar beet (Beta vulgaris L.): Separation method, chemical characterization, and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Bot Verification [rasayanjournal.co.in]

2,4,5-Trihydroxybenzaldehyde from Ganoderma lucidum: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Bioactive Compound: From Isolation to Biological Activity and Signaling Pathways

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of a diverse array of bioactive compounds. Among these, the phenolic compound 2,4,5-Trihydroxybenzaldehyde (THBA) has emerged as a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of THBA, focusing on its isolation from Ganoderma lucidum, and delves into its cytotoxic, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its purported mechanisms of action.

Chemical and Physical Properties of this compound

This compound is a benzaldehyde (B42025) derivative with three hydroxyl groups, which contribute to its antioxidant and other biological activities. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₆O₄ |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 35094-87-2 |

| Appearance | Not specified in literature; likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents like methanol (B129727) and ethanol |

Isolation and Quantification from Ganoderma lucidum

While specific protocols for the isolation and quantification of this compound from Ganoderma lucidum are not extensively detailed in the available literature, a general methodology for the extraction of phenolic compounds from this mushroom can be adapted. The following is a proposed experimental workflow based on established techniques for natural product isolation.

Experimental Workflow for Isolation and Purification

Synthesis of 2,4,5-Trihydroxybenzaldehyde from Sesamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2,4,5-Trihydroxybenzaldehyde, a valuable substituted benzaldehyde, commencing from the readily available natural product, sesamol (B190485).[1] This document outlines a two-step synthetic pathway involving the demethylenation of sesamol to form the key intermediate, hydroxyhydroquinone, followed by its formylation to yield the target compound. Detailed experimental protocols, quantitative data, and visual representations of the synthetic logic are provided to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The conversion of sesamol to this compound necessitates two primary chemical transformations:

-

Demethylenation: Cleavage of the methylenedioxy bridge of sesamol to yield 1,2,4-trihydroxybenzene (hydroxyhydroquinone).

-

Formylation: Introduction of a formyl (-CHO) group onto the hydroxyhydroquinone ring at the C5 position to produce this compound.

This overall synthetic pathway is depicted in the following workflow diagram.

References

An In-depth Technical Guide to 2,4,5-Trihydroxybenzaldehyde: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trihydroxybenzaldehyde is a phenolic aldehyde that has garnered interest in the scientific community for its potential biological activities, including its cytotoxic effects on cancer cell lines.[1] This naturally occurring compound, found in organisms such as the medicinal mushroom Ganoderma lucidum, serves as a valuable scaffold for synthetic chemistry and drug discovery.[1] Its chemical structure, featuring a benzaldehyde (B42025) core with three hydroxyl groups, imparts unique properties and reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its role in inducing apoptosis.

Chemical and Physical Properties

This compound is a small organic molecule with the chemical formula C₇H₆O₄.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group and three hydroxyl groups at positions 2, 4, and 5.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzaldehyde, 2,4,5-trihydroxy- | [2] |

| CAS Number | 35094-87-2 | [1][2][3] |

| Molecular Formula | C₇H₆O₄ | [1][2][3] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Appearance | Cream to brown to yellow crystalline powder | [3][4] |

| Melting Point | 223-225 °C | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [6] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectrum | Key Features |

| ¹H NMR | Spectra available in spectral databases.[7][8] |

| ¹³C NMR | Spectra available in spectral databases.[7] |

| Infrared (IR) | Conforms to the structure, with spectra available in databases.[9] |

| UV-Vis | Data not explicitly found in searches. |

| Mass Spec | Data not explicitly found in searches. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the formylation of a protected precursor, such as 1,2,4-trimethoxybenzene (B152335), followed by demethylation. The Vilsmeier-Haack reaction is a widely used method for formylation.

Step 1: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene

-

Under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-Dimethylformamide (DMF) in a flask.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0°C).

-

Allow the mixture to stir to form the Vilsmeier reagent.

-

Dissolve 1,2,4-trimethoxybenzene in an anhydrous solvent (e.g., Dichloromethane or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.

-

After the addition is complete, the reaction may be heated to drive it to completion (e.g., 80°C for 1 hour).

-

Cool the reaction mixture and add a saturated aqueous solution of sodium acetate (B1210297) to yield 2,4,5-trimethoxybenzaldehyde (B179766).

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Demethylation to this compound

-

The resulting 2,4,5-trimethoxybenzaldehyde can be demethylated using a strong Lewis acid such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane.

-

The reaction is typically performed at low temperatures and allowed to warm to room temperature.

-

Upon completion, the reaction is quenched, and the product is extracted and purified, often by column chromatography.

Caption: Synthesis of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed human promyelocytic leukemia (HL-60) cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO alone).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Caption: General workflow for an MTT cytotoxicity assay.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxicity against human leukemia HL-60 cells and colon cancer Caco-2 cells.[1] Its mechanism of action involves the induction of apoptosis through the activation of the caspase-mediated apoptotic pathway.[1] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The caspase family of proteases plays a central role in executing apoptosis.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is initiated by cellular stress, resulting in the release of cytochrome c from the mitochondria, which then activates initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

While the precise upstream activators for this compound-induced apoptosis are still under investigation, it is known to engage the caspase cascade, leading to programmed cell death in susceptible cancer cells.[1]

Caption: Overview of apoptosis signaling pathways.

References

- 1. This compound | 35094-87-2 | FT45960 [biosynth.com]

- 2. This compound | C7H6O4 | CID 643387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

Spectroscopic and Mechanistic Insights into 2,4,5-Trihydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trihydroxybenzaldehyde is a phenolic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its biological activities, including its role as a potential anticancer agent through the induction of apoptosis, underscore the importance of a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its analysis, and an examination of its role in inducing caspase-mediated apoptosis.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 191.2 | C=O (Aldehyde) |

| 153.5 | C-OH |

| 147.2 | C-OH |

| 141.8 | C-OH |

| 116.3 | Ar-C |

| 114.9 | Ar-C |

| 102.1 | Ar-C |

Note: The specific assignments of the aromatic carbons require further 2D NMR analysis. The chemical shift values are based on data available from SpectraBase.[1][2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad peak ~3400-3200 | Strong | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1640 | Strong | C=O stretch (aldehyde, conjugated) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200-1000 | Strong | C-O stretch (phenol) |

| ~900-700 | Medium-Strong | C-H bend (out-of-plane, aromatic) |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

| m/z | Ion |

| 154 | [M]⁺ (Molecular Ion) |

| 153 | [M-H]⁺ |

| 125 | [M-CHO]⁺ |

| 97 | [M-CHO-CO]⁺ |

| 69 | Further fragmentation |

Note: The fragmentation pattern is predicted based on typical behavior of phenolic aldehydes under electron ionization.

Experimental Protocols

NMR Spectroscopy of this compound

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

ATR-IR Spectroscopy of this compound

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

-

This compound (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropyl alcohol for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with isopropyl alcohol after the measurement.

Electron Ionization Mass Spectrometry (EI-MS) of this compound

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or GC inlet system

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used. The sample is heated to induce vaporization.

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Signaling Pathway and Logical Relationships

This compound has been shown to induce apoptosis in cancer cells. One of the key mechanisms of apoptosis is the caspase-mediated pathway. The following diagram illustrates a plausible signaling cascade initiated by this compound.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

The following workflow outlines the general process for characterizing a novel compound like this compound.

Caption: General workflow for the synthesis and characterization of a bioactive compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound and its role in inducing apoptosis. The presented data and protocols offer a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into the precise molecular targets and the detailed mechanism of action of this compound will be crucial for its potential development as a therapeutic agent.

References

free radical scavenging mechanism of 2,4,5-Trihydroxybenzaldehyde

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of 2,4,5-Trihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,4,5-THBA) is a phenolic aldehyde recognized for its potent antioxidant and free radical scavenging properties.[1][2] This technical guide delves into the core mechanisms underlying its antioxidant activity, supported by theoretical principles of structure-activity relationships and findings from computational studies on related phenolic compounds. While extensive quantitative data for 2,4,5-THBA remains limited, this document consolidates available information and provides detailed protocols for key in vitro assays used to evaluate antioxidant capacity. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound

This compound, a tri-substituted benzaldehyde, is a phenolic compound that has been assessed for its free radical-quenching ability and antioxidant bioactivity.[1][2] Its molecular structure, featuring three hydroxyl groups on the benzene (B151609) ring, positions it as a significant candidate for applications where mitigating oxidative stress is crucial. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions. The capacity of compounds like 2,4,5-THBA to neutralize free radicals makes them a subject of intense research in pharmacology and medicinal chemistry.

Core Free Radical Scavenging Mechanisms

The antioxidant action of phenolic compounds like 2,4,5-THBA is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The specific arrangement of functional groups on the aromatic ring dictates the efficiency and the predominant mechanism of this action.

Structure-Activity Relationship

The antioxidant potential of 2,4,5-THBA is intrinsically linked to its chemical architecture:

-

Hydroxyl Groups as Hydrogen Donors: The three hydroxyl (-OH) groups on the aromatic ring are the primary functional moieties responsible for scavenging radicals. They can readily donate a hydrogen atom, terminating the radical chain reaction.

-

The Catechol-like Moiety: The hydroxyl groups at the C4 and C5 positions form an ortho-dihydroxy configuration, which is a key feature of highly active antioxidants like flavonoids and other catechols. This arrangement enhances the molecule's hydrogen-donating ability and stabilizes the resulting phenoxyl radical.

-

Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized through the delocalization of the unpaired electron across the entire aromatic ring. The presence of multiple electron-donating hydroxyl groups further enhances this resonance stabilization, making the parent molecule a more willing hydrogen donor.

Plausible Scavenging Pathways

Based on theoretical and computational studies of phenolic antioxidants, three primary mechanisms are proposed for the scavenging activity of 2,4,5-THBA.

-

Hydrogen Atom Transfer (HAT): This is a direct mechanism where the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable, resonance-stabilized aryloxyl radical (ArO•). This pathway is generally favored in non-polar media.

-

Reaction: ArOH + R• → ArO• + RH

-

-

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then deprotonates to form the aryloxyl radical.

-

Reaction 1 (SET): ArOH + R• → ArOH•+ + R⁻

-

Reaction 2 (PT): ArOH•+ → ArO• + H⁺

-

The following diagrams illustrate the plausible HAT and SET-PT mechanisms for 2,4,5-THBA.

References

The Antioxidant Bioactivity of 2,4,5-Trihydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybenzaldehyde (THBA) is a phenolic compound with a chemical structure suggesting significant antioxidant potential. As a derivative of benzaldehyde (B42025) with three hydroxyl groups, it is poised to act as a potent free radical scavenger and a modulator of cellular antioxidant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of the antioxidant bioactivity of this compound and its analogs, focusing on its mechanisms of action, quantitative antioxidant capacity, and the cellular pathways it may influence. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research and evaluation of this promising compound.

Introduction

Phenolic compounds are a broad class of molecules widely recognized for their antioxidant properties, primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[1] this compound, a member of the trihydroxybenzaldehyde family, possesses a structural arrangement of hydroxyl groups on the benzene (B151609) ring that is anticipated to confer substantial antioxidant activity. While direct and extensive research on the 2,4,5-isomer is still emerging, studies on its analogs, such as 3,4,5-trihydroxybenzaldehyde (B28275), provide compelling evidence for its potential as a powerful antioxidant agent. This guide will synthesize the available data on related compounds to infer the probable bioactivity of this compound and will outline the methodologies to empirically determine its efficacy.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is multifaceted, involving both direct and indirect mechanisms.

Direct Radical Scavenging

The primary mechanism of direct antioxidant action is the ability of the hydroxyl groups on the aromatic ring to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the benzene ring, which makes the parent molecule an effective radical scavenger.

Potential Cellular Mechanisms: The Nrf2-Keap1 Signaling Pathway

Beyond direct radical scavenging, phenolic compounds are known to exert their antioxidant effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of inducers, such as certain phenolic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for a variety of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to counteract oxidative stress.

While direct evidence for this compound activating this pathway is yet to be firmly established, a study on 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has demonstrated its protective effects in skin cells through the Nrf2/HO-1 pathway, suggesting that structurally similar compounds, including this compound, may operate through a similar mechanism.

Quantitative Antioxidant Capacity

The antioxidant capacity of a compound is typically quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or to reduce metal ions. The results are often expressed as the IC50 value (the concentration of the antioxidant required to inhibit 50% of the radical) or in terms of Trolox equivalents (a water-soluble analog of vitamin E used as a standard).

Table 1: DPPH Radical Scavenging Activity of 3,4,5-Trihydroxybenzaldehyde and Standard Antioxidants

| Compound | SC50 (µg/mL) |

| 3,4,5-Trihydroxybenzaldehyde (THBA) | 3.8 |

| α-Tocopherol | 8.8 |

| Rosmarinic acid | 5.5 |

| Butylatedhydroxyanisole (BHA) | 16.5 |

| Butylatedhydroxytoluene (BHT) | 18.2 |

SC50: 50% scavenging concentration. Data extracted from a study on 3,4,5-Trihydroxybenzaldehyde.[2][3]

The significantly lower SC50 value for 3,4,5-Trihydroxybenzaldehyde compared to established antioxidants like BHA and BHT highlights the potent free radical scavenging ability of the trihydroxybenzaldehyde scaffold.[2] It is plausible that this compound exhibits a comparable or similarly potent antioxidant capacity.

Experimental Protocols

To facilitate further investigation into the antioxidant bioactivity of this compound, detailed protocols for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which is reduced to the pale yellow hydrazine (B178648) derivative upon reaction with an antioxidant, leading to a decrease in absorbance at 517 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

-

Prepare a stock solution of a standard antioxidant (e.g., Trolox or Ascorbic Acid) for comparison.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the different concentrations of the this compound solution or the standard antioxidant.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 100 µL of methanol instead of the sample solution.

-

For the blank well, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

-

Plot a graph of percentage inhibition versus the concentration of this compound to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

-

Prepare a stock solution and serial dilutions of this compound and a standard antioxidant.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the different concentrations of the this compound solution or the standard antioxidant.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

For the control well, add 20 µL of the solvent instead of the sample solution.

-

For the blank well, add 200 µL of the diluent (ethanol or PBS).

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 734 nm.

-

Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from the dose-response curve. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Methodology:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.

-

Prepare a stock solution and serial dilutions of this compound and a standard (FeSO₄·7H₂O).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the different concentrations of the this compound solution or the standard.

-

Add 180 µL of the FRAP reagent to each well.

-

For the blank well, add 20 µL of the solvent instead of the sample.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 593 nm.

-

Create a standard curve using the absorbance values of the FeSO₄ solutions.

-

The FRAP value of the sample is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

-

Visualizing Molecular Pathways and Experimental Workflows

Proposed Keap1-Nrf2 Signaling Pathway Activation

Caption: Proposed Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a potent antioxidant. While direct quantitative data remains to be fully elucidated, evidence from structurally similar compounds indicates a high capacity for free radical scavenging. Furthermore, the possibility of its interaction with the Nrf2 signaling pathway opens up avenues for its application in contexts where bolstering endogenous antioxidant defenses is beneficial.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound in a battery of antioxidant assays (DPPH, ABTS, FRAP, ORAC) to establish a comprehensive antioxidant profile.

-

Cellular studies: Investigating the ability of this compound to protect cells from oxidative stress-induced damage and elucidating its role in the activation of the Nrf2 pathway through western blotting for Nrf2 and HO-1 expression, and reporter gene assays for ARE activity.

-

In vivo studies: Evaluating the bioavailability and efficacy of this compound in animal models of diseases associated with oxidative stress.

The systematic investigation of this compound's antioxidant bioactivity holds promise for the development of novel therapeutic agents and functional ingredients for the pharmaceutical, nutraceutical, and cosmetic industries.

References

In-Depth Technical Guide: Cytotoxic Effects of 2,4,5-Trihydroxybenzaldehyde on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,5-Trihydroxybenzaldehyde (THBA), a naturally occurring phenolic aldehyde, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of THBA's anticancer properties, focusing on its impact on cell viability, induction of apoptosis, and the underlying molecular mechanisms. This document consolidates available quantitative data, details experimental methodologies for key assays, and visualizes the proposed signaling pathways and experimental workflows. The evidence suggests that THBA's cytotoxic activity is mediated through the induction of apoptosis, involving caspase activation and modulation of mitochondrial function. While the precise signaling cascades and the role of reactive oxygen species (ROS) are still under investigation, this guide aims to provide a foundational resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a phenolic compound that has garnered interest for its potential as a chemopreventive and chemotherapeutic agent.[1] Its cytotoxic properties have been observed in several cancer cell lines, including human leukemia (HL-60) and colon cancer (Caco-2) cells.[1] The primary mechanism of its anticancer action appears to be the induction of programmed cell death, or apoptosis, through a caspase-mediated pathway.[1] Furthermore, THBA has been shown to influence the cellular redox state by increasing the mitochondrial membrane potential and decreasing intracellular ATP levels.[1] This guide will delve into the quantitative aspects of THBA's cytotoxicity and the experimental approaches used to elucidate its mechanism of action.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of this compound has been quantified in various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of THBA required to inhibit the growth of 50% of the cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 15.8 | (Tseng et al., 2001) |

| HepG2 | Human Hepatoblastoma | > 100 | (Tseng et al., 2001) |

| KB | Human Nasopharynx Carcinoma | > 100 | (Tseng et al., 2001) |

Data from Tseng, T. H., Tsheng, Y. M., & Lee, Y. J. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Toxicology, 161(3), 179–187.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's cytotoxic effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound are primarily attributed to the induction of apoptosis. While the specific signaling pathways have not been fully elucidated for THBA, the available evidence points towards a caspase-mediated mitochondrial pathway.

Proposed Apoptotic Pathway

Based on the general understanding of apoptosis induced by phenolic compounds and the observation of caspase activation, a proposed signaling pathway is illustrated below.

Caption: Proposed intrinsic apoptotic pathway induced by THBA.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for investigating the cytotoxic effects of a compound like this compound is outlined in the following diagram.

Caption: General experimental workflow for assessing THBA cytotoxicity.

Role of Reactive Oxygen Species (ROS)

While direct experimental evidence for this compound-induced reactive oxygen species (ROS) production in cancer cells is limited, many phenolic compounds are known to exert their anticancer effects through the modulation of cellular redox status. It is plausible that THBA could induce an imbalance in ROS levels, leading to oxidative stress and subsequently triggering apoptotic pathways. Further research is required to elucidate the precise role of ROS in the cytotoxic mechanism of THBA.

Conclusion and Future Directions

This compound exhibits clear cytotoxic effects against specific cancer cell lines, most notably human leukemia HL-60 cells. The primary mechanism of action is the induction of apoptosis, which is associated with caspase activation and mitochondrial dysfunction. The data presented in this guide provides a solid foundation for further investigation into the therapeutic potential of this compound.

Future research should focus on:

-

Expanding the panel of cancer cell lines tested to determine the broader spectrum of THBA's anticancer activity.

-

Elucidating the specific signaling pathways involved in THBA-induced apoptosis through detailed molecular studies, including the analysis of Bcl-2 family proteins and specific caspase activation.

-

Investigating the role of reactive oxygen species in the cytotoxic mechanism of THBA.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel anticancer agent.

References

Methodological & Application

Application Notes and Protocols for 2,4,5-Trihydroxybenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trihydroxybenzaldehyde (2,4,5-THBA) is a versatile polyhydroxybenzaldehyde that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring three hydroxyl groups and an aldehyde functionality, provides multiple reactive sites for the construction of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of 2,4,5-THBA in the synthesis of various biologically active compounds, including coumarins, Schiff bases, and chalcones. These derivatives have shown significant potential in medicinal chemistry, exhibiting a range of activities such as antioxidant, antimicrobial, and anticancer properties.

Physicochemical Properties and Safety Information

This compound is a tri-substituted benzaldehyde.[1] It can be prepared from sesamol (B190485) and has been identified as a component in the ethyl acetate (B1210297) extract of Beta vulgaris var. cicla seeds.[1] The compound's free radical-quenching ability, antioxidant bioactivity, and cytotoxicity have been evaluated.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35094-87-2 | [2] |

| Molecular Formula | C₇H₆O₄ | [2][3] |

| Molecular Weight | 154.12 g/mol | [2][3] |

| Melting Point | 223-225 °C (lit.) | [1] |

| Appearance | White to pale pink or brown crystalline powder | [4] |

| Solubility | Soluble in water and hot water. Soluble in alcohol solvents. | [4] |

Safety Information:

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Applications in Organic Synthesis

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds and other bioactive molecules.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation and is particularly useful for the synthesis of coumarins from hydroxybenzaldehydes and active methylene (B1212753) compounds.[5][6]

Table 2: Knoevenagel Condensation of 2,4-Dihydroxybenzaldehyde with Active Methylene Compounds (Representative Data)

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) |

| 2,4-Dihydroxybenzaldehyde | Malononitrile | NaHCO₃ (aq) | 1.5 h (stirring) + 1 h (heating) | - |

| 2,4-Dihydroxybenzaldehyde | Diethyl malonate | Piperidine/Ethanol (B145695) | - | High |

Experimental Protocol: Synthesis of 7,8-Dihydroxycoumarin Derivatives (General Procedure)